Biotin-Thalidomide

PROTAC Targeted Protein Degradation Linker Chemistry

Source Biotin-Thalidomide (CAS 2230857-87-9, ≥95% purity) for your CRBN-targeting research. This is the only biotin-conjugated thalidomide probe enabling streptavidin-based pull-down and AlphaScreen competition assays critical for PROTAC validation. Unlike unconjugated thalidomide or lenalidomide, its biotin tag and optimal LogP (-0.9) uniquely combine high-affinity, specific CRBN binding with versatile affinity capture—essential for enriching CRBN complexes and identifying neo-substrates. Guaranteed purity and solubility ensure reproducible results in demanding protein degradation workflows.

Molecular Formula C44H64N8O13S
Molecular Weight 945.1 g/mol
Cat. No. B12412043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-Thalidomide
Molecular FormulaC44H64N8O13S
Molecular Weight945.1 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5
InChIInChI=1S/C44H64N8O13S/c53-34(12-2-1-11-33-40-30(28-66-33)49-44(61)51-40)46-19-7-21-62-23-25-64-26-24-63-22-8-20-47-36(55)14-6-13-35(54)45-17-3-4-18-48-38(57)27-65-32-10-5-9-29-39(32)43(60)52(42(29)59)31-15-16-37(56)50-41(31)58/h5,9-10,30-31,33,40H,1-4,6-8,11-28H2,(H,45,54)(H,46,53)(H,47,55)(H,48,57)(H2,49,51,61)(H,50,56,58)/t30-,31?,33-,40-/m0/s1
InChIKeyUCTZYEDSVDZJQR-NTZPKYJMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-Thalidomide: A Cereblon Affinity Probe for PROTAC Development and Targeted Protein Degradation Research


Biotin-Thalidomide (CAS 2230857-87-9, synonym bio-Thal) is a biotin-conjugated derivative of the immunomodulatory drug thalidomide . This bifunctional compound comprises a thalidomide moiety that binds the cereblon (CRBN) component of the E3 ubiquitin ligase complex and a biotin tag that enables high-affinity interaction with avidin or streptavidin . Biotin-Thalidomide serves as a key chemical probe for studying CRBN-mediated protein degradation, validating PROTAC (Proteolysis Targeting Chimera) molecules, and enriching CRBN complexes from biological samples [1]. It is supplied as an off-white to yellow solid powder with a molecular weight of 945.09 g/mol and a purity specification of ≥95% .

Why Thalidomide, Lenalidomide, or Unconjugated Analogs Cannot Substitute for Biotin-Thalidomide in Affinity-Based Workflows


Generic substitution of Biotin-Thalidomide with unconjugated thalidomide or other CRBN ligands (e.g., lenalidomide, pomalidomide) is not feasible in applications requiring affinity capture, detection, or immobilization of CRBN complexes. While the thalidomide core retains CRBN binding capability , only the biotinylated derivative enables streptavidin-based pull-down assays, AlphaScreen competition experiments, and biotin-streptavidin detection systems [1]. Furthermore, the intrinsic CRBN binding affinity of thalidomide is moderate (IC50 ≈ 8.5 nM for the parent compound) , whereas alternative CRBN ligands like lenalidomide exhibit significantly higher IC50 values (≈1500 nM) [2], making them less suitable as competitive probes in certain assay formats. Biotin-Thalidomide uniquely combines CRBN-targeting functionality with a versatile affinity handle, a dual capability that cannot be replicated by simple mixing of thalidomide and free biotin [1].

Quantitative Evidence for Biotin-Thalidomide Differentiation from Closest Analogs


Biotin-Thalidomide vs. Biotin-PEG6-Thalidomide: Physicochemical Property Comparison for Solubility and Conjugation

Biotin-Thalidomide exhibits a calculated LogP of -0.9, indicating higher hydrophilicity compared to Biotin-PEG6-Thalidomide (LogP -0.7) . This difference arises from the distinct linker composition: Biotin-Thalidomide incorporates a trioxa-azanonadecyl linker versus the PEG6 chain in the comparator. The more negative LogP value of Biotin-Thalidomide translates to enhanced aqueous solubility, a critical parameter for maintaining probe solubility in biological assay buffers and for facilitating efficient conjugation in aqueous media. Additionally, Biotin-Thalidomide has a higher molecular weight (945.09 g/mol) than Biotin-PEG6-Thalidomide (791.91 g/mol) , which can influence its diffusion characteristics and steric accessibility in certain experimental setups.

PROTAC Targeted Protein Degradation Linker Chemistry

Biotin-Thalidomide vs. Unconjugated Thalidomide: Retention of CRBN Binding Affinity for Competition Assays

The biotin conjugation in Biotin-Thalidomide does not abrogate the CRBN-binding capability of the thalidomide core. While direct IC50 data for Biotin-Thalidomide is not publicly disclosed, the parent compound thalidomide binds CRBN with an IC50 of approximately 8.5 nM . Functional studies demonstrate that Biotin-Thalidomide effectively displaces from CRBN in competition assays, as evidenced by its use as a tracer in AlphaScreen displacement experiments [1]. In these assays, Biotin-Thalidomide is employed at a concentration of 125 nM to probe CRBN-DDB1 binding, and its displacement by competitor compounds (e.g., dTAG molecules) yields EC50 values in the low nanomolar range [1]. This indicates that Biotin-Thalidomide retains high-affinity CRBN engagement comparable to unconjugated thalidomide, while offering the added functionality of biotin-streptavidin detection.

CRBN E3 Ligase Binding Affinity

Biotin-Thalidomide vs. Biotin-Pomalidomide and Biotin-Lenalidomide: Comparative CRBN Ligand Potency for Tracer Development

Selection of a biotinylated CRBN ligand for competition assays or tracer development should consider the intrinsic binding affinity of the parent ligand. Thalidomide exhibits a reported IC50 of ~8.5 nM for CRBN , whereas lenalidomide shows significantly weaker binding with an IC50 of approximately 1500 nM (1.5 µM) [1]. Pomalidomide, another alternative, demonstrates variable IC50 values ranging from 0.3 µM to 3 µM depending on assay conditions [2]. Consequently, a biotinylated thalidomide probe like Biotin-Thalidomide provides a higher-affinity starting point for developing sensitive competition assays compared to biotinylated lenalidomide or pomalidomide probes. Although direct comparative data for biotin-conjugated versions of these ligands is sparse, the rank order of parent ligand potencies (Thal > Pom > Len) suggests that Biotin-Thalidomide offers superior sensitivity for detecting weak CRBN binders or low-abundance complexes.

CRBN Tracer Competition Binding

Biotin-Thalidomide vs. Generic Biotinylated Probes: Optimized Linker Design for CRBN Complex Enrichment

The specific linker in Biotin-Thalidomide (a trioxa-azanonadecyl chain) is designed to provide optimal spacing between the biotin tag and the thalidomide moiety, minimizing steric hindrance to CRBN binding while maximizing accessibility to streptavidin . In contrast, generic biotinylated probes with shorter linkers (e.g., biotin-PEG2) may restrict access to the CRBN binding pocket or reduce streptavidin capture efficiency. Functional validation using the dTAG system demonstrates that Biotin-Thalidomide (bio-Thal) effectively enriches CRBN-DDB1 complexes and enables detection of PROTAC-induced ternary complex formation [1]. The linker composition (32 rotatable bonds, 7 hydrogen bond donors) provides a balance of flexibility and aqueous solubility, which is critical for maintaining probe performance in pull-down experiments where non-specific binding must be minimized.

Affinity Purification CRBN Complex Linker Optimization

Optimal Application Scenarios for Biotin-Thalidomide Based on Quantitative Differentiation Evidence


High-Sensitivity CRBN Competition Assays for PROTAC Validation

Utilize Biotin-Thalidomide as a tracer in AlphaScreen or similar competition assays to quantify the binding affinity of novel CRBN ligands and PROTAC molecules. The high parent ligand affinity (thalidomide IC50 ≈ 8.5 nM) ensures that the probe can detect weak or moderate binders with greater sensitivity compared to lenalidomide-based probes (IC50 ≈ 1500 nM) [1]. The optimized LogP (-0.9) minimizes non-specific binding, improving assay window and reproducibility.

Affinity Purification and Enrichment of Native CRBN Complexes

Employ Biotin-Thalidomide in streptavidin pull-down experiments to isolate CRBN-DDB1 complexes and identify neo-substrates or interacting proteins. The flexible 32-rotatable bond linker provides sufficient spacing to prevent steric occlusion of the biotin tag, while the high aqueous solubility (LogP -0.9) reduces precipitation in lysis buffers. This application is validated in the dTAG system, where bio-Thal effectively enriches CRBN complexes for downstream proteomic analysis [2].

Development of Biotinylated PROTAC Precursors and Multifunctional Probes

Leverage Biotin-Thalidomide as a building block for synthesizing PROTAC molecules that incorporate an affinity tag for purification or detection. The presence of a reactive handle (e.g., amine or carboxylic acid via the linker) allows conjugation to target protein ligands. The physicochemical profile (MW 945.09 g/mol, LogP -0.9) favors aqueous conjugation chemistry and maintains solubility of the final PROTAC construct.

Quote Request

Request a Quote for Biotin-Thalidomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.